4-Anisaldehyde-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

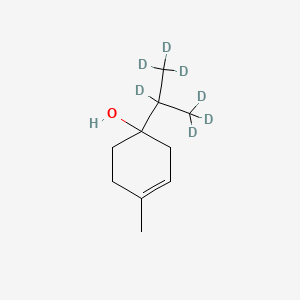

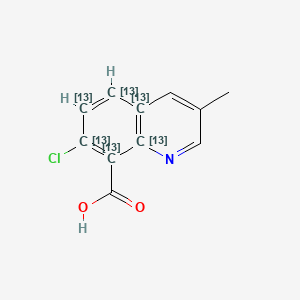

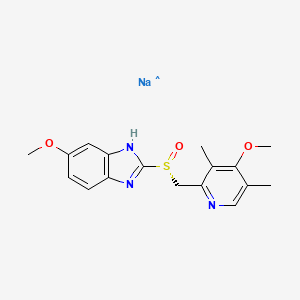

4-Anisaldehyde-13C6, also known as p-Anisaldehyde-13C6 or 4-Methoxybenzaldehyde-13C6, is a biochemical used for proteomics research . It has a molecular formula of C2(13-C)6H8O2 and a molecular weight of 142.10 .

Synthesis Analysis

The synthesis of anisaldehyde, the non-isotopic variant of 4-Anisaldehyde-13C6, can be achieved through the ozonolysis of anethole in a system composed of water and ethyl acetate . This method is environmentally friendly and avoids the isolation or decomposition of ozonide .Molecular Structure Analysis

The molecule consists of a benzene ring with a formyl and a methoxy group . The molecular formula is C8H8O2 .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Structural Studies

Research on anisaldehydes, including 4-Anisaldehyde, focuses on their molecular structures, vibrational, electronic spectra (UV–Vis, IR, Raman, and NMR), and their applications in flavoring food additives. Detailed spectroscopic studies utilizing density functional theory have shown equilibrium between conformers of anisaldehydes at room temperature, highlighting their nucleophilic reactivity sites. These insights are crucial for understanding the chemical behavior and reactivity of anisaldehydes in various scientific applications (Altun, Swesi, & Alhatab, 2017).

Mechanistic Insights into Reactions

The Wittig reaction mechanism involving anisaldehyde has been explored through a combination of 13C kinetic isotope effects and molecular dynamics, providing a deeper understanding of cycloaddition mechanisms and the role of solvent dynamics. These studies are essential for developing more efficient synthetic pathways and understanding the detailed reaction mechanisms of organic transformations (Chen, Nieves-Quinones, Waas, & Singleton, 2014).

Applications in Synthesis and Catalysis

Anisaldehyde has been applied in the synthesis of various organic compounds, demonstrating its versatility as a reactant. For instance, its role in the synthesis of trivalent ruthenium and rhodium NS chelating thiosemicarbazone complexes for bactericidal activities showcases its utility in bioinorganic chemistry. These complexes have been studied for their spectroscopic, thermal, and biological properties, indicating significant activity against bacteria (Sharma, Srivastava, & Srivastava, 2007).

Photochemistry and Photophysics

The photochemistry of anisaldehyde, including its conformers' control through thermal and photoinduced methods, offers valuable insights into its photophysical properties. These studies provide the basis for applications in materials science, such as developing photoresponsive materials (Kuş, Sharma, Reva, Lapinski, & Fausto, 2010).

Environmental and Green Chemistry

Anisaldehyde's synthesis methods highlight advancements in green chemistry. The ozonolysis of anethole in water and ethyl acetate presents an environmentally friendly approach to anisaldehyde production, emphasizing the importance of sustainable chemical processes (Yu, Shen, Deng, Gan, & Ha, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNZINYAWTAHE-CLQMYPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675630 |

Source

|

| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Anisaldehyde-13C6 | |

CAS RN |

1189441-55-1 |

Source

|

| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)